molecular formula C19H23NO2 B2387043 Ethyl 3-(dibenzylamino)propanoate CAS No. 108898-31-3

Ethyl 3-(dibenzylamino)propanoate

Cat. No. B2387043
M. Wt: 297.398
InChI Key: BBDKGMMFFHIING-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 3-(dibenzylamino)propanoate has been a key compound in various chemical syntheses and transformations. For instance, its use in the preparation of different benzoylamino-indole derivatives through specific reactions has been documented. This includes the formation of debenzoylated hydrazides and benzoylamino-indole carboxylic acids under controlled conditions (Cucek & Verček, 2008). Additionally, its role in the efficient synthesis of enantiomerically enriched heteroaryl-hydroxypropanoic acids through multienzymatic procedures emphasizes its versatility in synthetic chemistry (Brem et al., 2010).

Pharmaceutical Synthesis

In the pharmaceutical domain, ethyl 3-(dibenzylamino)propanoate has been utilized in the synthesis of various compounds. For instance, it's an intermediate in the synthesis of dabigatran etexilate, a notable anticoagulant drug. The process involves several steps, including amidation, cyclization, and neutralization (Qi Ya-juan, 2012).

Solid-State Chemistry

This compound has also shown significance in solid-state chemistry. A study demonstrated its involvement in a [2+2] photocycloaddition reaction within a crystalline state, leading to the formation of specific dimeric structures. The efficiency of this reaction in the solid state underscores its potential in the development of advanced materials (Hasegawa, Ikeda, & Yamazaki, 2001).

Chemical Characterization

The compound has been used in the study of molecular structures and bonding. Its role in the formation of various complex compounds, and the subsequent analysis of these structures through X-ray crystallography, has provided insights into molecular interactions and configurations (Hong-qiang Liu et al., 2012).

properties

IUPAC Name

ethyl 3-(dibenzylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-22-19(21)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDKGMMFFHIING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(dibenzylamino)propanoate

Synthesis routes and methods I

Procedure details

Sodium carbonate (21.1 g, 199 mmol) was added to a suspension of fl-alanine ethyl ester hydrochloride (10.2 g, 66.4 mmol) and benzyl bromide (16.2 mL, 136 mmol) in acetonitrile (265 mL). The reaction mixture was stirred at ambient temperature overnight and then filtered through a layer of CELITE filter aid. The filter cake was rinsed with acetonitrile (100 mL). The filtrate was concentrated under reduced pressure to provide 20.28 g of ethyl 3-dibenzylaminopropionate as a pale yellow oil.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
265 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Heat a solution of ethyl 3-aminopropanoate hydrochloride (80.0 g, 0.52 mol), benzylbromide (186.7 g, 1.1 mol) and K2CO3 (179.4 g, 1.3 mol) in acetonitrile (1 L) at 40° C. overnight. Concentrate the mixture to dryness, treat with water, extract with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate to dryness and purify via silica gel chromatography chromatography (Pet Ether/EtOAc, 50:1) to afford the title compound (150 g, 97% yield). 1H NMR (400 MHz, CDCl3): δ 7.35-7.21 (m, 10H), 4.09 (q, J=7.2 Hz, 2H), 3.58 (s, 4H), 2.82 (t, J=7.2 Hz, 2H), 2.50 (t, J=7.2 Hz, 2H), 1.21 (t, J=7.2 Hz, 3H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
186.7 g
Type
reactant
Reaction Step One
Name
Quantity
179.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

Sodium carbonate (21.1 g, 199 mmol) was added to a suspension of β-alanine ethyl ester hydrochloride (10.2 g, 66.4 mmol) and benzyl bromide (16.2 mL, 136 mmol) in acetonitrile (265 mL). The reaction mixture was stirred at ambient temperature overnight and then filtered through a layer of CELITE filter aid. The filter cake was rinsed with acetonitrile (100 mL). The filtrate was concentrated under reduced pressure to provide 20.28 g of ethyl 3-dibenzylaminopropionate as a pale yellow oil.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
265 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
A Dhavan - 2015 - air.unimi.it
The need to develop new fungicides remains a major driving force as fungal plant pathogens continue to develop resistance against existing fungicides at great speed, and also …
Number of citations: 0 air.unimi.it

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